molecular formula C11H8N2S B188093 1h,3h-Perimidine-2-thione CAS No. 30837-62-8

1h,3h-Perimidine-2-thione

Cat. No.: B188093
CAS No.: 30837-62-8
M. Wt: 200.26 g/mol
InChI Key: ZASDGLJUXIVFDL-UHFFFAOYSA-N
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Description

1H,3H-Perimidine-2-thione is a heterocyclic compound with the molecular formula C11H8N2S and a molecular weight of 200.26. It is a derivative of perimidine, characterized by the presence of a thione group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,3H-Perimidine-2-thione can be synthesized through several methods. One common approach involves the reaction of carbon disulfide with 1,8-diaminonaphthalene. This reaction typically requires specific conditions, such as the presence of a base and a suitable solvent, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced technologies, such as microwave radiation, ultrasound, and grinding, can enhance the efficiency and yield of the synthesis. Catalysts like ionic liquids, acids, metals, and nanocatalysts are often employed to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1H,3H-Perimidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H,3H-Perimidine-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H,3H-Perimidine-2-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

  • 1H-Perimidine-2-thiol
  • 2-Substituted-1H-perimidin-1-yl derivatives
  • 1,2-Bis(2-mercapto-1H-perimidin-1-yl)ethane-1,2-dione derivatives

Comparison: 1H,3H-Perimidine-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity compared to its thiol and other substituted derivatives. This uniqueness makes it particularly valuable in applications requiring specific interactions with metals and proteins .

Properties

IUPAC Name

1,3-dihydroperimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c14-11-12-8-5-1-3-7-4-2-6-9(13-11)10(7)8/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASDGLJUXIVFDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(=S)NC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352348
Record name 1h,3h-perimidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30837-62-8
Record name 1h,3h-perimidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-perimidine-2-thiol
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